molecular formula C20H16N2O2S B5523124 N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide

N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B5523124
M. Wt: 348.4 g/mol
InChI Key: XWCMBHHWUADGLR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry

Properties

IUPAC Name

N-(3-methoxyphenyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-24-15-8-6-7-14(13-15)21-20(23)22-16-9-2-4-11-18(16)25-19-12-5-3-10-17(19)22/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCMBHHWUADGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyridine or triethylamine.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the phenothiazine core in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antipsychotic, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The phenothiazine core can intercalate with DNA, inhibit enzyme activity, and modulate receptor function. The carboxamide group may enhance binding affinity and specificity, while the methoxyphenyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-10H-phenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: A well-known antipsychotic with a similar phenothiazine core but different substituents.

    Promethazine: An antihistamine with a phenothiazine core and different functional groups.

    Thioridazine: An antipsychotic with a phenothiazine core and different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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